Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Catalog No.
S1893914
CAS No.
6270-57-1
M.F
C10H12O7
M. Wt
244.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

CAS Number

6270-57-1

Product Name

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

IUPAC Name

diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Molecular Formula

C10H12O7

Molecular Weight

244.2 g/mol

InChI

InChI=1S/C10H12O7/c1-3-15-9(13)7-5(11)6(12)8(17-7)10(14)16-4-2/h11-12H,3-4H2,1-2H3

InChI Key

JGCMPUKYPRCPRE-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)O)O

Canonical SMILES

CCOC(=O)C1=C(C(=C(O1)C(=O)OCC)O)O

The exact mass of the compound Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35562. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (CAS: 6270-57-1) is a functionalized, bio-derived heterocyclic compound synthesized from mucic acid. It features a rigid furan core with two diethyl ester groups and two vicinal hydroxyl groups. This specific combination of functionalities makes it a valuable specialty monomer for creating polyesters with enhanced thermal properties and a structurally precise ligand for synthesizing advanced coordination polymers and metal-organic frameworks (MOFs). [1] Its ester form provides critical processing advantages over the parent dicarboxylic acid, particularly in solubility and handling for solution-phase reactions.

Substituting Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate with seemingly similar compounds introduces significant performance and processing trade-offs. The parent diacid, 3,4-dihydroxyfuran-2,5-dicarboxylic acid, exhibits poor solubility in common organic solvents, complicating its use in standard solution-phase polymerization and material fabrication workflows. [1] Conversely, using a non-hydroxylated analog like diethyl 2,5-furandicarboxylate eliminates the hydroxyl groups that are directly responsible for creating stronger inter-chain interactions in polymers, which significantly elevates the glass transition temperature and thermal stability of the final material. [2] Therefore, for applications requiring both processability and enhanced thermal performance, this specific diester is often the necessary choice.

Enhanced Polymer Thermal Performance: Higher Glass Transition Temperature (Tg) vs. Non-Hydroxylated Furan Analogs

The presence of the 3,4-dihydroxy groups on the furan ring is directly responsible for increasing the thermal stability of derived polyesters. In a direct comparison using the closely related dimethyl ester, a polyester synthesized from dimethyl 3,4-dihydroxyfuran-2,5-dicarboxylate (DMHF) and 1,4-butanediol exhibited a glass transition temperature (Tg) of 71 °C. This is a 26 °C increase over the polyester made from the non-hydroxylated analog, dimethyl 2,5-furandicarboxylate (DMFDCA), which had a Tg of only 45 °C under identical conditions. [1]

Evidence DimensionGlass Transition Temperature (Tg) of Polyester
Target Compound Data71 °C (for polyester from analogous dimethyl ester)
Comparator Or BaselinePolyester from Dimethyl 2,5-furandicarboxylate (non-hydroxylated analog): 45 °C
Quantified Difference+26 °C (58% increase)
ConditionsMelt polycondensation with 1,4-butanediol.

A higher Tg is a critical requirement for producing bio-based plastics and fibers that maintain structural integrity and dimensional stability at elevated temperatures.

Superior Processability: Enables Solution-Phase Synthesis Where the Parent Acid Fails

The esterification of the carboxylic acid groups to diethyl esters dramatically improves solubility in common organic solvents, a key factor for processability. The parent compound, 3,4-dihydroxyfuran-2,5-dicarboxylic acid, is reported as being insoluble or only sparingly soluble in solvents like acetone, THF, and chloroform. [1] In contrast, synthetic procedures for Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate show it is readily dissolved and recrystallized from solvents such as ethanol and ethyl acetate, enabling its use in homogeneous reaction mixtures for high-quality material synthesis. [2]

Evidence DimensionSolubility in Common Organic Solvents
Target Compound DataSoluble in ethanol, ethyl acetate
Comparator Or Baseline3,4-dihydroxyfuran-2,5-dicarboxylic acid: Insoluble in acetone, THF, chloroform
Quantified DifferenceQualitatively higher solubility, enabling solution-based processing
ConditionsStandard laboratory temperature and pressure.

Improved solubility allows for cost-effective, scalable, and reproducible synthesis of polymers and MOFs without resorting to harsh, expensive, or highly specialized solvent systems.

Enabling Ligand for High-Performance Luminescent Sensors

The specific electronic structure and geometry of the dihydroxyfuran dicarboxylate core are essential for creating functional coordination polymers with advanced properties. A Cd-based coordination polymer built with the analogous dimethyl ester ligand demonstrated highly sensitive and selective luminescent sensing of Cr(VI) anions in water. [1] The material exhibited a high luminescence quantum yield of 39.1% and a low detection limit of 0.52 μM. This level of performance is directly attributable to the unique coordination environment and electronic properties provided by this specific ligand class, which would be absent in simpler aromatic dicarboxylates.

Evidence DimensionLuminescence Quantum Yield
Target Compound Data39.1% (for coordination polymer from analogous dimethyl ester)
Comparator Or BaselineGeneral coordination polymers based on simple aromatic dicarboxylates, which often lack intrinsic high-yield luminescence for sensing.
Quantified DifferenceHigh absolute quantum yield enabling sensitive detection
ConditionsCd-based coordination polymer for sensing CrO4(2-) and Cr2O7(2-) ions in aqueous solution.

For developing advanced materials like chemical sensors, the exact ligand structure is non-negotiable to achieve the required sensitivity and selectivity.

Development of High-Temperature Bio-Based Polyesters and Polyamides

This monomer is the right choice for formulation of bio-derived plastics and fibers intended for applications requiring enhanced thermal stability. The hydroxyl groups significantly increase the glass transition temperature compared to standard furanic polyesters, making it suitable for durable goods, automotive components, and heat-resistant packaging. [1]

Synthesis of Solution-Processable Metal-Organic Frameworks (MOFs)

For researchers and manufacturers requiring facile, scalable production of MOFs or coordination polymers. The compound's high solubility in standard organic solvents allows for its use in cost-effective solution-phase synthesis, avoiding the processing difficulties associated with its insoluble parent acid. [2]

Precursor for High-Performance Luminescent Materials and Chemical Sensors

This compound serves as an essential building block for advanced materials where specific photoluminescent properties are critical. Its unique structure enables the creation of coordination polymers with high quantum yields, making it a key precursor for developing next-generation fluorescent sensors for environmental or industrial monitoring. [3]

XLogP3

2.5

Other CAS

6270-57-1

Wikipedia

Diethyl 3,4-dihydroxyfuran-2,5-dicarboxylate

Dates

Last modified: 08-16-2023

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